molecular formula C8H5BrClN3O2 B15359936 Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate

Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate

Cat. No.: B15359936
M. Wt: 290.50 g/mol
InChI Key: VWUWTMWBPSLGRD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-A]pyrimidines. This compound is characterized by its bromo and chloro substituents on the pyrazolo[1,5-A]pyrimidine core, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of less oxidized species.

  • Substitution: The bromo and chloro substituents can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the bromo or chloro substituents.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may serve as lead compounds for the development of new drugs targeting diseases such as cancer and neurodegenerative disorders.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • 2-Bromo-5-chloropyrazolo[1,5-A]pyrimidine

  • Methyl 2-bromo-5-chloropyrazolo[1,5-A]pyrimidine-4-carboxylate

  • Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-4-carboxylate

Uniqueness: Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrazolo[1,5-A]pyrimidine core. This distinct structure influences its reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)13-7(11-4)3-5(9)12-13/h2-3H,1H3

InChI Key

VWUWTMWBPSLGRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NN2C(=C1)Cl)Br

Origin of Product

United States

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